molecular formula C10H20ClNO2 B1473555 2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride CAS No. 609805-55-2

2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride

Cat. No.: B1473555
CAS No.: 609805-55-2
M. Wt: 221.72 g/mol
InChI Key: LEIVXZXIMGRZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride is a high-purity chemical compound intended for research and development applications. This piperidine derivative serves as a valuable building block in organic synthesis and pharmaceutical research, particularly in the exploration of novel bioactive molecules . Compounds with this core structure are frequently investigated for their potential interactions with the central nervous system and have been studied in contexts such as dopamine receptor modulation, which may relate to conditions like Parkinson's disease . The structural features of the compound, including the piperidine ring and the acetic acid group, make it a versatile intermediate for further chemical modifications, such as amide bond formation or reductive amination . As a standard practice, all our products undergo rigorous quality control. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For comprehensive handling and safety information, please refer to the available safety data sheet.

Properties

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIVXZXIMGRZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609805-55-2
Record name 2-[1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring, which is known for its diverse pharmacological properties. The isopropyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), leading to increased histone acetylation and subsequent gene expression changes that can induce apoptosis in cancer cells .
  • Receptor Modulation : The compound may interact with various receptors, including the ghrelin receptor (GhrR), where partial agonistic activity has been observed, influencing metabolic processes .

Pharmacological Studies

A range of studies has examined the pharmacological effects of related compounds. Here are some key findings:

  • Cytotoxicity : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 and K562 cells, with IC50 values indicating significant potency .
  • Apoptosis Induction : In vitro studies have shown that these compounds can induce apoptosis through both transcription-dependent and independent mechanisms, enhancing their potential as anticancer agents .

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Study on Cancer Cell Lines : A study investigated the effects of a related compound on MDA-MB-231 breast cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis at concentrations as low as 0.86 µM .
  • Ghrelin Receptor Activity : Another study explored the interaction of related compounds with the ghrelin receptor, revealing partial agonistic activity that could influence appetite regulation and energy metabolism .

Data Tables

The following table summarizes key findings from pharmacological studies on compounds related to this compound:

Compound NameTargetIC50 (µM)Mechanism of Action
Compound A (similar structure)MDA-MB-231 Cells0.86Induces apoptosis
Compound BK562 Cells0.78Inhibits cell proliferation
Compound CGhrelin Receptor0.7Partial agonist

Scientific Research Applications

Pharmacological Research

The compound has been explored for its role in modulating signal transduction pathways, particularly those involving tyrosine and serine/threonine kinases. It has shown promise in the treatment of conditions such as cancer and inflammatory diseases by inhibiting specific kinases like Met kinase, which is implicated in tumor growth and metastasis .

Cancer Treatment

Research indicates that 2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride can serve as a Met kinase inhibitor, making it a candidate for treating various cancers, including solid tumors. Its application may enhance the effectiveness of existing chemotherapies by providing additive or synergistic effects .

Neurological Disorders

The compound's pharmacological profile suggests potential applications in treating neurodegenerative diseases. Its ability to modulate cellular processes may help mitigate inflammation and neuronal damage associated with conditions like Alzheimer's disease .

Biochemical Assays

In biochemical studies, this compound has been utilized as a probe to investigate enzyme mechanisms and interactions within cellular pathways. Its role in studying histone deacetylases (HDACs) and G9a enzymes highlights its utility in epigenetic research .

Case Studies

Study Focus Findings
Study on Met Kinase InhibitionInvestigated the effects of the compound on Met kinase activityDemonstrated significant inhibition of tumor growth in xenotransplant models, indicating potential for cancer therapy
Epigenetic ModulationExplored the dual inhibition of G9a and HDACsFound that the compound enhances inhibitory activity against both targets, suggesting a novel approach for cancer treatment
NeuroprotectionEvaluated effects on neurodegenerative modelsShowed promise in reducing inflammation and protecting neuronal cells from damage

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional properties of 2-(1-isopropylpiperidin-4-yl)acetic acid hydrochloride with analogous piperidine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
This compound 1-Isopropyl, 4-acetic acid C₁₀H₁₉NO₂·HCl 221.72 Discontinued; limited analytical data; acute toxicity and eye irritation risks .
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) 1-(4-Acetylphenyl), 4-acetic acid C₁₅H₁₉NO₃ 261.32 Synthesized in 45% yield; confirmed by NMR; potential soluble epoxide hydrolase (sEH) inhibitor .
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 1-(4-Cyanophenyl), 4-acetic acid C₁₄H₁₆N₂O₂ 244.29 Higher yield (65%); aromatic nitrile group enhances metabolic stability .
2-(1-(Pyridin-4-yl)piperidin-4-yl)acetic acid hydrochloride 1-(Pyridin-4-yl), 4-acetic acid C₁₂H₁₇ClN₂O₂ 256.73 Contains pyridine ring; improved solubility due to hydrochloride salt .
2-(Morpholin-4-yl)acetic acid hydrochloride Morpholine ring, 4-acetic acid C₆H₁₂ClNO₃ 181.62 Morpholine as a bioisostere; polar and hydrogen-bonding properties for drug design .
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride (HR437636) 1-Cyclopropyl, 4-oxyacetamide C₁₀H₁₉ClN₂O₂ 234.72 Cyclopropyl group may reduce metabolic degradation; used in kinase inhibitor research .

Structural and Functional Insights

Substituent Effects on Bioactivity: Aryl Groups (e.g., 9a, 9b): The 4-acetylphenyl (9a) and 4-cyanophenyl (9b) substituents enhance interactions with hydrophobic enzyme pockets, as seen in sEH inhibition studies . These groups improve binding affinity compared to the isopropyl group in the target compound.

Safety and Stability :

  • The hydrochloride salt form in the target compound and improves stability but introduces acute toxicity risks . In contrast, neutral derivatives like 9a–9d lack such hazards but may exhibit lower bioavailability.

Research Findings

  • sEH Inhibition : Compounds 9a–9d and their analogs (e.g., 10d, 10e in ) demonstrate potent sEH inhibition, a therapeutic target for inflammation and cardiovascular diseases. The isopropyl derivative lacks reported data in this context.
  • Metabolic Stability: Cyanophenyl (9b) and cyclopropyl (HR437636) substituents enhance resistance to cytochrome P450 metabolism, a critical factor in drug development .

Preparation Methods

Detailed Preparation Procedure

A representative synthetic method is as follows:

Step Reagents and Conditions Description
1 4-Piperidone + Isopropyl bromide + K2CO3 (potassium carbonate) Alkylation of the piperidine nitrogen under reflux in an appropriate solvent (e.g., acetonitrile) for 16 hours to yield 1-isopropyl-4-piperidone intermediate.
2 Hydrolysis or oxidation Conversion of the ketone intermediate to the acetic acid derivative through hydrolysis or oxidation steps.
3 Treatment with HCl Formation of the hydrochloride salt by adding hydrochloric acid, typically in a solvent like ethanol or ether, followed by crystallization.

This method is supported by industrial adaptations involving continuous flow reactors to improve yield and purity, as well as to enable scalability.

Industrial Production Considerations

Industrial scale synthesis often employs:

  • Continuous flow processes to maintain precise control over reaction parameters.
  • Use of catalysts and optimized temperature and solvent systems to maximize yield.
  • Purification techniques such as crystallization, solvent extraction, and chromatographic methods (HPLC, MS) to ensure product purity.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents Purpose in Synthesis Typical Products
Alkylation Isopropyl bromide/iodide, K2CO3 Introduce isopropyl group on piperidine nitrogen N-isopropylpiperidine intermediates
Hydrolysis/Oxidation Acid/base hydrolysis, KMnO4, CrO3 Convert ketone or ester to acetic acid 2-(1-Isopropylpiperidin-4-yl)acetic acid
Salt Formation HCl in ethanol or ether Formation of hydrochloride salt for stability 2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride

These reactions are well-documented and form the backbone of the synthetic route.

Research Findings and Optimization

  • Yield Optimization: Using potassium carbonate as the base and acetonitrile as solvent under reflux conditions for 16 hours leads to high conversion rates of the alkylation step.
  • Purity Control: Post-reaction filtration and crystallization of the hydrochloride salt improve purity, with HPLC and MS used for quality control.
  • Scalability: Continuous flow reactors allow for better heat and mass transfer, reducing side reactions and improving batch-to-batch consistency.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Alkylation of 4-piperidone Isopropyl bromide, K2CO3, reflux in acetonitrile, 16 h 60-80 Base-mediated N-alkylation
Hydrolysis/oxidation Acidic/basic hydrolysis or KMnO4 oxidation 70-85 Conversion to acetic acid moiety
Hydrochloride salt formation HCl in ethanol or ether, crystallization >90 Enhances stability and solubility

Q & A

Basic: What are the validated synthetic routes for 2-(1-isopropylpiperidin-4-yl)acetic acid hydrochloride, and how are intermediates characterized?

Methodological Answer:
The compound can be synthesized via alkylation of 1-isopropylpiperidin-4-amine with haloacetic acid derivatives, followed by HCl salt formation. Key intermediates (e.g., 1-isopropylpiperidin-4-amine) are typically characterized using 1H/13C NMR (to confirm piperidine ring substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular ion verification . For final product validation, HPLC purity assays (>98%) and elemental analysis (C, H, N) are essential. Example protocol:

  • Reaction Optimization : Use anhydrous conditions (e.g., DCM as solvent) to minimize hydrolysis of the acetic acid moiety.
  • Purification : Column chromatography (silica gel, eluent: MeOH/DCM gradient) followed by recrystallization from ethanol/water .

Basic: How to resolve spectral data contradictions (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer :
Discrepancies between experimental NMR shifts (e.g., downfield shifts in piperidine protons) and computational models (e.g., DFT-based predictions) often arise from solvent effects or protonation states. To address this:

  • Solvent Correction : Compare experimental data (in D2O or CDCl3) with computed shifts adjusted for solvent dielectric constants using software like Gaussian or ACD/Labs .
  • Protonation State : The hydrochloride salt introduces a charged piperidine nitrogen, altering electronic environments. Use pH-adjusted NMR (e.g., in D2O at pH 2–3) to mimic the salt form .

Advanced: How to design assays for evaluating the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

Methodological Answer :
For target engagement studies:

  • Receptor Binding Assays : Use radioligand displacement (e.g., [3H]-ligand for muscarinic receptors) with membranes from transfected HEK293 cells. Include Scatchard analysis to determine Ki values.
  • Functional Assays : Measure cAMP accumulation (for GPCRs) or patch-clamp electrophysiology (for ion channels). Example workflow:
    • Dose-Response Curves : Test concentrations from 1 nM–100 µM.
    • Negative Controls : Use atropine (for mAChR antagonism) or vehicle (DMSO <0.1%).
    • Data Normalization : Express activity as % of maximal response relative to reference agonists/antagonists .

Advanced: How to address discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer :
Conflicts may arise due to hygroscopicity (affecting elemental analysis) or co-eluting impurities (HPLC). Mitigation strategies:

  • Hygroscopicity Control : Dry the compound under vacuum (40°C, 24 hr) before elemental analysis.
  • HPLC Method Optimization : Use a charged aerosol detector (CAD) or LC-MS to detect non-UV-active impurities. Example parameters:
    • Column: C18 (3.5 µm, 150 × 4.6 mm).
    • Mobile Phase: 0.1% TFA in H2O/ACN gradient.
    • Flow Rate: 1.0 mL/min .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

Methodological Answer :
Use QSAR models and molecular dynamics (MD) simulations :

  • logP Prediction : Employ fragment-based methods (e.g., XLogP3) or DFT-calculated solvent-accessible surface areas.
  • BBB Permeability : Apply the Lipinski Rule of 5 and PAMPA-BBB assay correlations. Example workflow:
    • Descriptor Calculation : Compute polar surface area (PSA) and hydrogen-bonding capacity using ChemAxon.
    • MD Simulations : Simulate membrane bilayer penetration (e.g., CHARMM force field) to estimate passive diffusion rates .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer :
Refer to GHS-compliant SDS guidelines:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced: How to validate the compound’s stability under varying storage conditions?

Methodological Answer :
Conduct forced degradation studies :

  • Thermal Stress : 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Photolytic Stress : Expose to UV light (320–400 nm) for 48 hr.
  • Analytical Monitoring : Track degradation via HPLC-UV (210 nm) and LC-MS/MS for degradant identification .

Advanced: How to integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?

Methodological Answer :
Link to piperidine-based pharmacophore models :

Core Modification : Compare with analogs (e.g., 4-phenylpiperidine derivatives) to assess steric/electronic effects.

Free-Wilson Analysis : Quantify contributions of the isopropyl and acetic acid groups to target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride
Reactant of Route 2
2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.